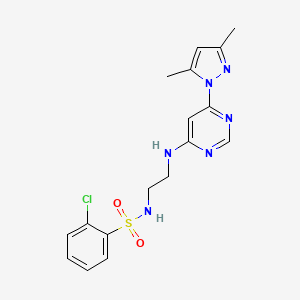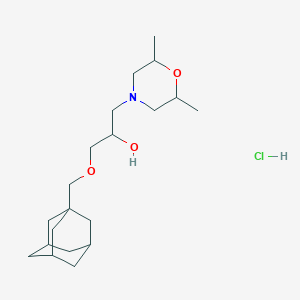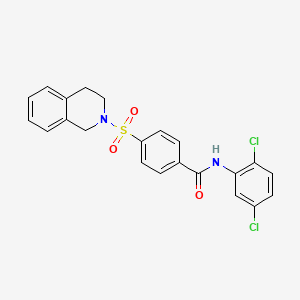
N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide, also known as DIDS, is a chemical compound that has been widely studied for its potential applications in scientific research. DIDS is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for studying a range of biological processes.
Aplicaciones Científicas De Investigación
Material Science Applications
Synthesis and Characterization of Soluble Polymides : Novel polyimides synthesized from aromatic tetracarboxylic dianhydrides and diamines, including compounds structurally related to the given chemical, show promising applications in material science. These polymides are noted for their solubility in various organic solvents, high thermal stability, and ability to form transparent, tough, and flexible films, making them suitable for advanced coatings, films, and composite materials (Imai, Maldar, & Kakimoto, 1984).
Pharmacological Research
Peripheral Benzodiazepine Receptors and Inflammation : Research on compounds structurally akin to the provided chemical name, such as 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, has explored their anti-inflammatory properties. These studies have demonstrated significant potential in modulating inflammatory responses, indicating a broader application in developing anti-inflammatory drugs (Torres et al., 1999).
Organic Chemistry and Catalysis
Rh-Catalyzed Oxidative Coupling : The development of methodologies for the synthesis of isoquinolones from benzamides and alkynes through oxidative ortho C-H activation illustrates the utility of isoquinoline derivatives in organic synthesis. This approach highlights the potential of compounds with isoquinoline structures in facilitating the construction of complex organic molecules, including polycyclic amides, which are significant in medicinal chemistry and drug development (Song et al., 2010).
Antimicrobial Research
Synthesis and Antimicrobial Activity of Quinazoline Derivatives : The research into quinazoline derivatives, sharing core structural similarities with the given compound, has shown that these molecules possess significant antimicrobial properties. These findings support the potential use of such compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Desai, Shihora, & Moradia, 2007).
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O3S/c23-18-7-10-20(24)21(13-18)25-22(27)16-5-8-19(9-6-16)30(28,29)26-12-11-15-3-1-2-4-17(15)14-26/h1-10,13H,11-12,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLKWDMYRPARNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

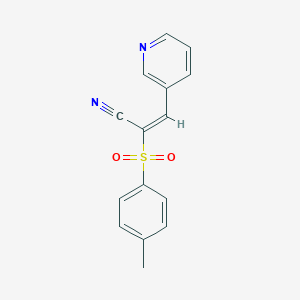
![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2435268.png)
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2435269.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2435271.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methyl-3-nitrobenzoate](/img/structure/B2435273.png)
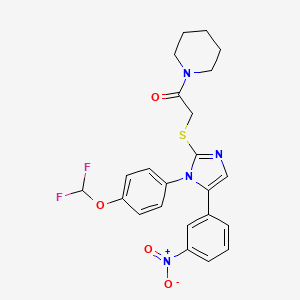
![2-Cyclopropyl-1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2435278.png)
![N4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2435279.png)
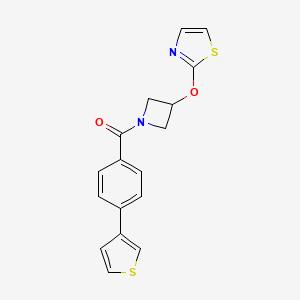
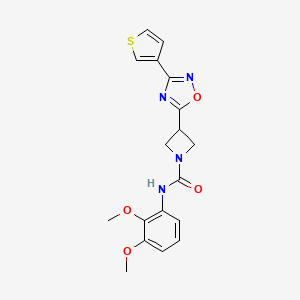
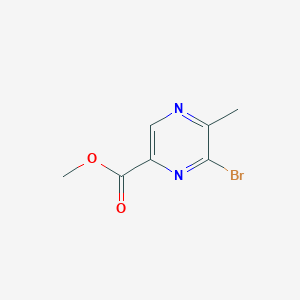
![1-(2,2-diethoxyethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole](/img/structure/B2435284.png)
